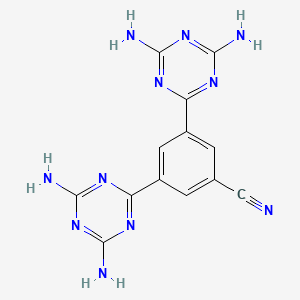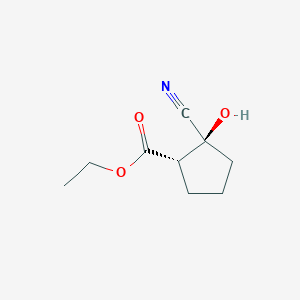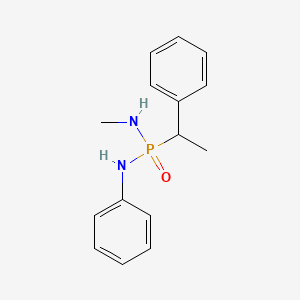
4-Anilino-2-methyl-1,2-dihydro-1,2,3-benzotriazin-1-ium
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Anilino-2-methyl-1,2-dihydro-1,2,3-benzotriazin-1-ium is a heterocyclic compound that features a benzotriazine core structure. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of the anilino and methyl groups in its structure contributes to its unique chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Anilino-2-methyl-1,2-dihydro-1,2,3-benzotriazin-1-ium typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of aniline with 2-methyl-1,2,3-benzotriazine in the presence of a suitable catalyst. The reaction is usually carried out in a solvent such as ethanol or methanol, and the temperature is maintained at around 60-80°C to facilitate the cyclization process.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control of reaction parameters, leading to higher efficiency and scalability. The purification of the final product is typically achieved through recrystallization or chromatography techniques.
Chemical Reactions Analysis
Types of Reactions
4-Anilino-2-methyl-1,2-dihydro-1,2,3-benzotriazin-1-ium undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinone derivatives.
Reduction: Reduction reactions can convert the compound into its dihydro derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the anilino and methyl positions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Dihydro derivatives.
Substitution: Various substituted benzotriazine derivatives depending on the reagents used.
Scientific Research Applications
4-Anilino-2-methyl-1,2-dihydro-1,2,3-benzotriazin-1-ium has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or modulator.
Medicine: Explored for its anticancer and antimicrobial properties.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and dyes.
Mechanism of Action
The mechanism of action of 4-Anilino-2-methyl-1,2-dihydro-1,2,3-benzotriazin-1-ium involves its interaction with specific molecular targets. In biological systems, it may inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating the enzyme’s function. The compound’s structure allows it to interact with various cellular pathways, potentially leading to therapeutic effects such as apoptosis induction in cancer cells or inhibition of microbial growth.
Comparison with Similar Compounds
Similar Compounds
4-Anilino-2-thioxo-1,2-dihydro-3-pyridinecarbonitrile: Similar in structure but contains a thioxo group instead of a methyl group.
2-[1-(4-anilino-2-methyl-3,4-dihydro-2H-quinolin-1-yl)-1-oxopropan-2-yl]-3a,4,5,6,7,7a-hexahydroisoindole-1,3-dione: Contains a quinoline core instead of a benzotriazine core.
Uniqueness
4-Anilino-2-methyl-1,2-dihydro-1,2,3-benzotriazin-1-ium is unique due to its specific substitution pattern and the presence of both anilino and methyl groups. This combination imparts distinct chemical properties and reactivity, making it a valuable compound for various applications in research and industry.
Properties
CAS No. |
762177-71-9 |
|---|---|
Molecular Formula |
C14H15N4+ |
Molecular Weight |
239.30 g/mol |
IUPAC Name |
2-methyl-N-phenyl-1,3-dihydro-1,2,3-benzotriazin-1-ium-4-imine |
InChI |
InChI=1S/C14H14N4/c1-18-16-13-10-6-5-9-12(13)14(17-18)15-11-7-3-2-4-8-11/h2-10,16H,1H3,(H,15,17)/p+1 |
InChI Key |
OKUKIAUBLPUJKY-UHFFFAOYSA-O |
Canonical SMILES |
CN1[NH2+]C2=CC=CC=C2C(=NC3=CC=CC=C3)N1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[4-[4-(Phenylcarbamoyl)phenyl]phenyl]sulfonylacetic acid](/img/structure/B12530371.png)


![6,7-difluoro-2-(4-propylcyclohexyl)-2,3-dihydro-1H-cyclopenta[b]naphthalene](/img/structure/B12530387.png)







![Acetic acid, 2-[4-(acetylamino)phenyl]-1-[4-[2-[4-(acetylamino)phenyl]diazenyl]phenyl]hydrazide](/img/structure/B12530444.png)

![2-{[3-(Triethoxysilyl)propyl]sulfanyl}pyridine](/img/structure/B12530449.png)
